BRPF1 Selectivity over BRPF2-BRD1 and BRPF3 Bromodomains: A 21.5-Fold Differentiation Profile
The target compound demonstrates quantifiable selectivity for the BRPF1 bromodomain (IC₅₀ = 65 nM) over BRPF2-BRD1 (IC₅₀ = 1.40 μM) and BRPF3 (IC₅₀ = 7.60 μM) [1]. This selectivity profile, measured via BROMOscan assay in Escherichia coli BL21 expression system after 1-hour incubation, positions the compound as a tool for distinguishing BRPF1-mediated chromatin functions from those of BRPF2 and BRPF3. In contrast, 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one exhibits an IC₅₀ of approximately 5 μM against breast cancer cells with an entirely different mechanism (apoptosis induction rather than bromodomain engagement) . The divergent activity patterns between the 6-bromo and 6-methyl derivatives—spanning different targets (BRD family vs. cancer cell cytotoxicity) and different assay systems—underscore that the 6-position halogen is not a passive substituent but a determinant of target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | BRPF1: 65 nM; BRPF2-BRD1: 1.40 μM (1,400 nM); BRPF3: 7.60 μM (7,600 nM) |
| Comparator Or Baseline | 6-Methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one: ~5 μM (MCF-7 cytotoxicity) |
| Quantified Difference | 21.5-fold selectivity for BRPF1 over BRPF2-BRD1 within the target compound; 77-fold difference in potency between 6-bromo (BRPF1) and 6-methyl (MCF-7 cytotoxicity) derivatives |
| Conditions | BROMOscan assay; recombinant human BRPF1, BRPF2-BRD1, BRPF3 expressed in E. coli BL21; 1-hour incubation |
Why This Matters
For researchers requiring selective inhibition of BRPF1 without confounding activity on BRPF2 or BRPF3, the 6-bromo derivative provides a quantifiable selectivity window (21.5-fold) not present in alternative 6-substituted analogs.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436): 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one. IC₅₀: BRPF1 = 65 nM; BRPF2-BRD1 = 1.40 μM; BRPF3 = 7.60 μM. View Source
